molecular formula C16H15N3O6 B2658354 N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899743-72-7

N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2658354
CAS RN: 899743-72-7
M. Wt: 345.311
InChI Key: MIEWEWBYGNSMTA-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other names it might be known by. It may also include information about the compound’s sources or applications .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the steps involved in the process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, closely related to N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide, has been developed. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, yielding high yields and providing a useful route for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Photophysical Applications

The 4-nitroimidazole-3-hydroxyflavone conjugate, incorporating a 4-nitro group similar to that in N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide, has been designed as a fluorescent probe for hypoxic cells. This highlights the potential of nitrophenyl derivatives in biomedical imaging and diagnostics, offering high selectivity and sensitivity for hypoxic conditions (Feng et al., 2016).

Electrochemical and Material Science

A copolymer based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and EDOT, incorporating nitrophenyl units similar to those in N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide, exhibits distinct electrochromic properties with multiple color changes. This suggests potential applications in electrochromic devices and smart windows (Variş et al., 2007).

Magnetic and Electronic Properties

The study of 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) with a singlet ground state, involving dimethoxy and nitro functional groups akin to N1-(3,4-dimethoxyphenyl)-N2-(4-nitrophenyl)oxalamide, demonstrates unique magnetic properties. This research contributes to the understanding of molecular magnets and their potential in information storage technologies (Kanno et al., 1993).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems to produce its effects .

Safety and Hazards

Information on safety and hazards includes understanding the compound’s toxicity, flammability, and environmental impact. It also includes precautions that need to be taken while handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis .

properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c1-24-13-8-5-11(9-14(13)25-2)18-16(21)15(20)17-10-3-6-12(7-4-10)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEWEWBYGNSMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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